5-Methoxy-1H-indole-2-carbaldehyde
Overview
Description
5-Methoxy-1H-indole-2-carbaldehyde: is a chemical compound with the molecular formula C10H9NO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
5-Methoxy-1H-indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound could affect multiple pathways
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
5-Methoxy-1H-indole-2-carbaldehyde plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The interaction with these enzymes can lead to the modulation of their activity, affecting the metabolic pathways they regulate. Additionally, this compound can bind to certain proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in various cellular processes, leading to changes in cell function and behavior . Its impact on cellular metabolism includes alterations in the levels of key metabolites and the flux through metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or inhibit signaling pathways by interacting with receptors on the cell surface . These interactions can lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substances . The compound can also affect metabolic flux, altering the flow of metabolites through different pathways . These interactions can lead to changes in the levels of key metabolites, impacting overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-indole-2-carbaldehyde typically involves the reaction of 5-methoxyindole with formylating agents. One common method is the Vilsmeier-Haack reaction, where 5-methoxyindole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed:
Oxidation: 5-Methoxy-1H-indole-2-carboxylic acid.
Reduction: 5-Methoxy-1H-indole-2-methanol.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: 5-Methoxy-1H-indole-2-carbaldehyde is used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals .
Biology: Indole derivatives, including this compound, have been studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties .
Medicine: The compound is used in the synthesis of potential therapeutic agents, including neuroprotective agents and enzyme inhibitors .
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
- 5-Methoxyindole
- 1-Methylindole-2-carboxaldehyde
- Indole-2-carboxaldehyde
- Indole-3-carboxaldehyde
Comparison: 5-Methoxy-1H-indole-2-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the indole ring. This combination of functional groups allows for diverse chemical reactivity and biological activity, distinguishing it from other indole derivatives .
Properties
IUPAC Name |
5-methoxy-1H-indole-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-2-3-10-7(5-9)4-8(6-12)11-10/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHXXJMABHGXCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356584 | |
Record name | 5-Methoxy-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21778-81-4 | |
Record name | 5-Methoxy-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50356584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-1H-indole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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